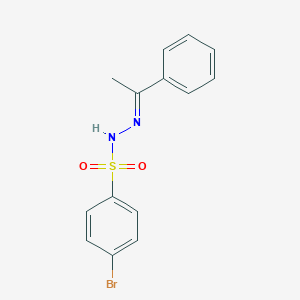![molecular formula C15H13BrN2O4S B448914 methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate](/img/structure/B448914.png)
methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-[(E)-{2-[(4-bromophenyl)sulfonyl]hydrazinylidene}methyl]benzoate is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a bromophenyl group, a sulfonyl hydrazine moiety, and a benzoate ester. Its molecular formula is C15H13BrN2O4S.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate typically involves a multi-step process. One common method includes the reaction of 4-bromobenzenesulfonyl hydrazide with methyl 4-formylbenzoate under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-[(E)-{2-[(4-bromophenyl)sulfonyl]hydrazinylidene}methyl]benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like sodium azide in a polar aprotic solvent.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Methyl 4-[(E)-{2-[(4-bromophenyl)sulfonyl]hydrazinylidene}methyl]benzoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of methyl 4-{2-[(4-bromophenyl)sulfonyl]carbohydrazonoyl}benzoate involves its interaction with specific molecular targets. The sulfonyl hydrazine moiety can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt various biochemical pathways, contributing to its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Methyl 4-(4-bromophenyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 4-(4-bromophenoxy)benzoate
Uniqueness
Methyl 4-[(E)-{2-[(4-bromophenyl)sulfonyl]hydrazinylidene}methyl]benzoate is unique due to the presence of the sulfonyl hydrazine moiety, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C15H13BrN2O4S |
|---|---|
Molekulargewicht |
397.2g/mol |
IUPAC-Name |
methyl 4-[(E)-[(4-bromophenyl)sulfonylhydrazinylidene]methyl]benzoate |
InChI |
InChI=1S/C15H13BrN2O4S/c1-22-15(19)12-4-2-11(3-5-12)10-17-18-23(20,21)14-8-6-13(16)7-9-14/h2-10,18H,1H3/b17-10+ |
InChI-Schlüssel |
UIIDDDJKJORHGX-LICLKQGHSA-N |
Isomerische SMILES |
COC(=O)C1=CC=C(C=C1)/C=N/NS(=O)(=O)C2=CC=C(C=C2)Br |
SMILES |
COC(=O)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)C=NNS(=O)(=O)C2=CC=C(C=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(5-{4-nitrophenyl}-2-furyl)methylene]-2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B448833.png)
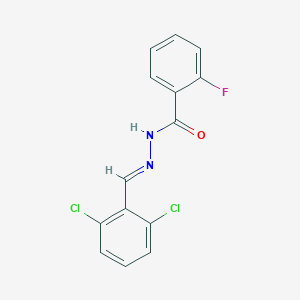
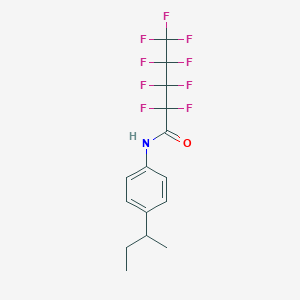
![N'~1~-[1-(4-BROMOPHENYL)ETHYLIDENE]-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)ACETOHYDRAZIDE](/img/structure/B448839.png)
![1-(4-CHLOROBENZYL)-N'~3~-{(E)-1-[3-(4-FLUOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-1H-PYRAZOLE-3-CARBOHYDRAZIDE](/img/structure/B448840.png)
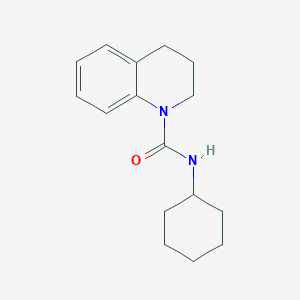
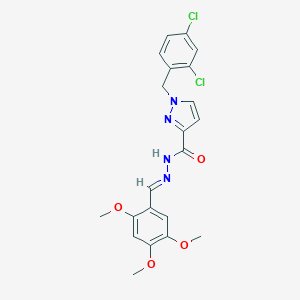
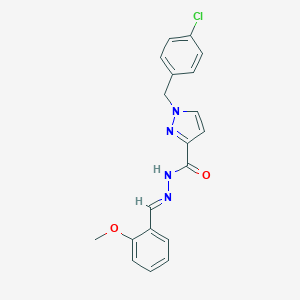
![N'-(3-methoxybenzylidene)-2-({5-[(1-naphthylamino)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide](/img/structure/B448846.png)
![2-{[5-(ANILINOMETHYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N'~1~-[(E)-1-(9-ANTHRYL)METHYLIDENE]ACETOHYDRAZIDE](/img/structure/B448847.png)
![N'-({5-nitro-2-thienyl}methylene)-2-{[4-phenyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B448850.png)
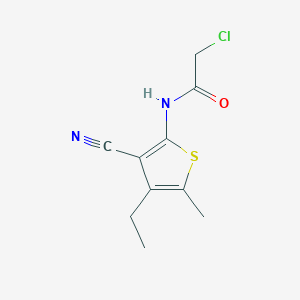
![2,2,3,3,4,4,5,5,6,6,7,7-dodecafluoro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]heptanamide](/img/structure/B448852.png)
